![molecular formula C18H22N2O4S B1230441 2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)
2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester
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Overview
Description
2-[[(3-methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester is an alpha-amino acid ester.
Scientific Research Applications
Heterocyclic Systems Synthesis : This compound has been used in the synthesis of various heterocyclic systems. For instance, its derivatives have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Regioselective Synthesis : It's also involved in the regioselective synthesis of novel 3‐thiazolidine acetic acid derivatives from glycosido ureides (Li et al., 2011). This process is significant in the production of compounds with potential medicinal properties.
Synthesis of Isoxazolecarboxylates : The compound plays a role in the reaction process leading to the synthesis of isoxazolecarboxylates, which are important in medicinal chemistry (Schenone, Fossa, & Menozzi, 1991).
Quinolineglyoxylic Acid Derivatives : It is used in the synthesis of quinolineglyoxylic acid derivatives, which are key intermediates in various chemical reactions (Kurihara, Nasu, & Mihara, 1983).
Antibacterial Agents : The compound's derivatives have been studied for their potential as antibacterial agents. For example, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of beta-lactam antibiotics, indicates its relevance in antimicrobial research (Woulfe & Miller, 1985).
Ureido Sugars Synthesis : This compound is also used in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Polymer Solar Cells : In a more applied context, derivatives of this compound have been used as acceptor and cathode interfacial materials in polymer solar cells (Lv et al., 2014).
Antiinflammatory Agents : Research has also explored its use in the synthesis of pyrrole-1-acetic acids, which are potential antiinflammatory agents (Ross & Sowell, 1987).
properties
Product Name |
2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester |
---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)carbamoyl-[(3-methylthiophen-2-yl)methyl]amino]acetate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17(21)12-20(11-16-13(2)8-9-25-16)18(22)19-14-6-5-7-15(10-14)23-3/h5-10H,4,11-12H2,1-3H3,(H,19,22) |
InChI Key |
GHYGOOADYJZDTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC1=C(C=CS1)C)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCOC(=O)CN(CC1=C(C=CS1)C)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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